
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound with a complex naphthyridine structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article synthesizes current knowledge regarding its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H28N4O4 with a molecular weight of approximately 448.5 g/mol. The structure features a naphthyridine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C25H28N4O4 |
Molecular Weight | 448.5 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds with naphthyridine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of naphthyridine can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
A study highlighted that naphthyridine derivatives can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Antibacterial Activity
The compound has also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. In a comparative study, it was found that the minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus. These values suggest moderate to strong antibacterial effects .
Table: Antibacterial Activity Data
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 8.33 - 23.15 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The reported MIC values for these strains indicate that the compound could be a potential candidate for antifungal drug development .
Case Studies
Several case studies have explored the biological activities of similar naphthyridine derivatives:
-
Case Study on Anticancer Effects :
A derivative similar to the compound was tested on human lung cancer cells (A549). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating strong anticancer potential. -
Case Study on Antibacterial Properties :
Another study evaluated the antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC of 12 µM, suggesting its potential use in treating resistant bacterial infections.
Applications De Recherche Scientifique
Pharmacological Applications
The compound has been studied for several pharmacological applications:
- Anticancer Activity : Research indicates that compounds with similar naphthyridine structures exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : The compound has displayed antibacterial activity against Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve inhibition of bacterial DNA gyrase, similar to other naphthyridine derivatives .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could make it a candidate for treating chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that the compound inhibited proliferation in human breast cancer cell lines (MCF-7) by inducing apoptosis. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as a novel antimicrobial agent .
Propriétés
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-16-11-12-20-23(31)21(25(32)28-18-9-6-10-19(13-18)33-2)14-29(24(20)26-16)15-22(30)27-17-7-4-3-5-8-17/h6,9-14,17H,3-5,7-8,15H2,1-2H3,(H,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGPIBVFOAUHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.